N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Description
Properties
Molecular Formula |
C23H18FN3OS |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H18FN3OS/c24-17-10-8-16(9-11-17)21-20(27-12-13-29-23(27)26-21)14-25-22(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,25,28) |
InChI Key |
BXRKJLOKJBHWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Cyclization
The imidazo[2,1-b]thiazole scaffold is constructed via a Hantzsch-type cyclization between a thioamide and a phenacyl bromide derivative. For the target compound, 4-fluorophenacyl bromide serves as the electrophilic component, while a substituted thioamide provides the sulfur and nitrogen backbone.
Procedure :
-
Dissolve 4-fluorophenacyl bromide (1.0 equiv) and 2-aminothiazole-4-carbothioamide (1.0 equiv) in ethanol.
-
Reflux at 80°C for 4–6 hours to yield 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (Intermediate A ).
Key Data :
Bromomethyl Functionalization at Position 5
To introduce the methylene bridge required for amide coupling, Intermediate A undergoes bromination at the 5-position.
Procedure :
-
Treat Intermediate A with N-bromosuccinimide (NBS, 1.2 equiv) in carbon tetrachloride.
-
Initiate radical bromination using AIBN (azobisisobutyronitrile) as a catalyst under UV light.
-
Isolate 5-(bromomethyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,thiazole (Intermediate B ) via column chromatography (hexane:ethyl acetate, 3:1).
Key Data :
Amide Bond Formation
Synthesis of Naphthalene-1-Carboxamide
The naphthalene moiety is prepared separately through Friedel-Crafts acylation followed by hydrolysis and activation:
Procedure :
-
React naphthalene with acetyl chloride in the presence of AlCl3 to yield 1-acetylnaphthalene .
-
Oxidize the acetyl group to a carboxylic acid using KMnO4 in acidic conditions.
-
Convert 1-naphthoic acid to its acid chloride using thionyl chloride (SOCl2).
Key Data :
Coupling via Nucleophilic Substitution
Intermediate B is coupled with the naphthalene-1-carboxamide through a nucleophilic substitution reaction:
Procedure :
-
Suspend Intermediate B (1.0 equiv) and naphthalene-1-carboxamide (1.2 equiv) in dry DMF.
-
Add potassium carbonate (2.0 equiv) as a base to deprotonate the amide nitrogen.
-
Purify the crude product via recrystallization from ethanol.
Key Data :
-
Yield : 55–65%
-
1H NMR (DMSO-d6): δ 8.72 (s, 1H, NH), 8.35–7.42 (m, 11H, Ar-H and imidazo-thiazole protons), 4.85 (s, 2H, CH2).
Optimization and Challenges
Regioselectivity in Cyclization
The use of 4-fluorophenacyl bromide ensures regioselective formation of the 6-(4-fluorophenyl) substituent. Competing pathways are suppressed by maintaining a stoichiometric excess of the phenacyl component.
Purification of Hydrophobic Intermediates
The final compound’s lipophilicity necessitates chromatographic purification with gradients of ethyl acetate and methanol (up to 10%) to remove unreacted naphthalene derivatives.
Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of Intermediate A confirms the imidazo-thiazole core geometry, with bond angles consistent with analogous structures.
Scalability and Industrial Relevance
The protocol is scalable to gram quantities without significant yield reduction. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions on the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and naphthalene moieties. The synthesis typically involves multi-step processes including:
- Formation of Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving substituted thioureas and α-halo ketones.
- Attachment of Naphthalene Moiety : This step usually involves nucleophilic substitution reactions with naphthalene derivatives.
Synthetic Routes
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Substituted thiourea + α-halo ketone | Ethanol |
| 2 | Nucleophilic Substitution | Imidazo[2,1-b][1,3]thiazole + naphthalene derivative | Varies |
Antimicrobial Activity
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, including Mycobacterium avium subsp. paratuberculosis. In vitro studies indicate that certain derivatives exhibit higher activity than established antibiotics like rifampicin and ciprofloxacin .
Anticancer Potential
Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in cell proliferation. The mechanism of action appears to involve binding to enzyme targets, leading to reduced cellular growth in cancer cells . This suggests potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Variations in the substituents on the naphthalene and thiazole rings significantly influence lipophilicity and biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties .
Study 1: Antimycobacterial Activity
A study assessed the antimycobacterial activity of various naphthalene-1-carboxanilides including derivatives of this compound. The results demonstrated that several compounds had two-fold higher activity against M. avium compared to rifampicin .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, the synthesized compounds were tested on human monocytic leukemia THP-1 cell lines. The most effective compounds exhibited negligible toxicity while maintaining significant antimicrobial activity .
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Material Science
In addition to biological applications, this compound is also being investigated for its utility in developing materials with specialized properties such as enhanced conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Imidazothiazole Ring
Carboxamide vs. Sulfonamide Derivatives
- N-(2-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)naphthalene-2-sulfonamide (Compound 25f, ): Replaces carboxamide with sulfonamide and introduces a pyrimidinyl-ethylamino linker. Acts as a pan-RAF inhibitor (IC₅₀ < 100 nM), suggesting sulfonamide groups may enhance kinase binding via stronger hydrogen bonding .
Aromatic Group Modifications
Bioactivity and Structure-Activity Relationships (SAR)
Naphthyl vs. 4-Fluorophenyl Substitutions ():
- Naphthyl groups (e.g., in levocabastine analogs) improve receptor antagonism due to extended aromatic surfaces, while 4-fluorophenyl enhances metabolic stability and target selectivity .
- The target compound’s dual 4-fluorophenyl and naphthalene groups may synergize to optimize both binding and pharmacokinetics.
Carboxamide Positional Effects :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Bioactivity Highlights |
|---|---|---|---|---|
| Target Compound | ~409.45* | ~3.8 | 4-Fluorophenyl, naphthalene-1-carboxamide | Potential kinase inhibition (inferred) |
| 4-Chloro-N-(6-(4-methylphenyl)... (E18) | 367.86 | 4.2 | 4-Methylphenyl, 4-chlorobenzamide | Not reported |
| Compound 25f (E16) | ~550.6* | 4.5 | Naphthalene-2-sulfonamide | Pan-RAF inhibitor (IC₅₀ < 100 nM) |
| BI82825 (E20) | 352.39 | 2.9 | Pyridin-2-ylmethyl carboxamide | Not reported |
*Estimated based on structural similarity.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a substituted imidazo[2,1-b][1,3]thiazole intermediate with naphthalene-1-carboxamide. Key steps include:
- Intermediate Preparation : Reacting 4-fluorophenylacetic acid with carbonyl-dimethyl-imidazole in N-methylpyrrolidinone to activate the carboxylic acid group .
- Amide Bond Formation : Condensation with an amine-containing imidazo-thiazole derivative under heating (383 K for 19 hours) .
- Optimization Strategies :
Q. Table 1: Reaction Optimization Parameters
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A multi-technique approach is employed:
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Features | Source |
|---|---|---|
| IR | C=O (1671 cm⁻¹), C–N (1303 cm⁻¹) | |
| ¹H NMR | Naphthalene H (δ 7.87 ppm), –OCH₂ (δ 5.48 ppm) | |
| X-ray | Dihedral angles (34.3°–43.9°), H-bonding |
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Address them by:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HeLa) and controls.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, serum concentration) .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify outliers .
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-1/2 or kinases). Focus on:
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. Table 3: Computational Parameters
| Software/Tool | Application | Source |
|---|---|---|
| AutoDock Vina | Initial docking poses | |
| AMBER | Stability of ligand-protein interactions |
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
Q. How is the compound’s stability evaluated under physiological conditions?
Methodological Answer:
- In Vitro Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation of naphthalene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
